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Compound of Interest

Compound Name:
2-Amino-3-(4-

methoxyphenyl)propan-1-ol

Cat. No.: B2674288 Get Quote

Executive Summary
This technical guide provides an in-depth analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-
ol, a chiral amino alcohol derived from the non-proteinogenic amino acid O-methyl-tyrosine.

This document details its molecular structure, systematic nomenclature, and key

physicochemical properties. A robust and validated synthetic protocol for its preparation via the

reduction of O-Methyl-DL-Tyrosine is presented, including a discussion on the rationale for

reagent selection and purification strategies. Furthermore, this guide explores the compound's

significance as a valuable chiral building block in medicinal chemistry, particularly within the

context of phenylpropanolamine scaffolds and prodrug development. Concluding with essential

safety, handling, and storage protocols, this document serves as a critical resource for

researchers, chemists, and drug development professionals engaged in the synthesis and

application of novel chemical entities.

Molecular Identification and Physicochemical
Properties
IUPAC Nomenclature and Structural Analysis
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The

compound in question is systematically named according to the International Union of Pure and

Applied Chemistry (IUPAC) guidelines.
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IUPAC Name: 2-amino-3-(4-methoxyphenyl)propan-1-ol[1].

The structure consists of a three-carbon propane backbone. Key functional groups are:

A primary alcohol (-CH₂OH) at position C1.

A primary amine (-NH₂) at position C2.

A 4-methoxyphenyl substituent attached to C3.

This arrangement classifies the molecule as a substituted phenylpropanolamine, a structural

motif present in numerous pharmacologically active agents. The core structure is also

identifiable as O-methyl-tyrosinol, the alcohol analog of O-methyl-tyrosine[1].

Caption: 2D Structure of 2-Amino-3-(4-methoxyphenyl)propan-1-ol.

Stereochemistry
A critical feature of this molecule is the presence of a stereogenic center at the C2 position,

where the amino group is attached. Consequently, the compound can exist as a pair of

enantiomers, (S)-2-amino-3-(4-methoxyphenyl)propan-1-ol and (R)-2-amino-3-(4-
methoxyphenyl)propan-1-ol, or as a racemic mixture. The specific stereoisomer is crucial in

drug development, as different enantiomers often exhibit distinct pharmacological and

toxicological profiles. For instance, the PubChem database lists entries for the (2R)-

enantiomer, highlighting its relevance[2]. The synthesis protocol outlined in this guide utilizes a

racemic starting material, which will yield a racemic product. Enantioselective synthesis or

chiral resolution would be required to isolate a single enantiomer.

Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, which are

instrumental in predicting the molecule's behavior in biological systems, such as absorption,

distribution, metabolism, and excretion (ADME).
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Property Value Source

Molecular Formula C₁₀H₁₅NO₂ PubChem[1][3]

Molecular Weight 181.23 g/mol PubChem[1][3]

Monoisotopic Mass 181.110278721 Da PubChem[1]

XLogP3 0.7 PubChem[1]

Topological Polar Surface Area

(TPSA)
55.5 Å² PubChem[1]

Hydrogen Bond Donors 2 PubChem[1]

Hydrogen Bond Acceptors 3 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Interpretation for Drug Development: The low XLogP3 value suggests good hydrophilicity.

The TPSA is below the 140 Å² threshold often associated with good oral bioavailability. The

number of hydrogen bond donors and acceptors aligns with Lipinski's Rule of Five, indicating

favorable drug-like properties.

Synthesis and Purification
The synthesis of amino alcohols is a well-established transformation in organic chemistry. The

most direct and efficient pathway to 2-Amino-3-(4-methoxyphenyl)propan-1-ol is the

reduction of the corresponding amino acid, O-Methyl-DL-Tyrosine.

Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule to identify a readily

available starting material. The primary alcohol can be formed from the reduction of a

carboxylic acid. This leads directly back to O-Methyl-DL-Tyrosine, a commercially available

derivative of tyrosine.

2-Amino-3-(4-methoxyphenyl)propan-1-olO-Methyl-DL-Tyrosine

Functional Group Interconversion
(Alcohol <-- Carboxylic Acid)
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Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Reduction of O-Methyl-DL-
Tyrosine
This protocol describes the reduction of the carboxylic acid moiety of O-Methyl-DL-Tyrosine

using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting

carboxylic acids to primary alcohols.

Materials:

O-Methyl-DL-Tyrosine

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Deionized Water

15% Sodium Hydroxide (NaOH) solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Diethyl Ether or Ethyl Acetate

Experimental Protocol:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (4.0

equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

Causality: Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts

violently with water and atmospheric moisture. THF is the preferred solvent due to its

ability to dissolve the LiAlH₄ complex and its suitable boiling point for reflux.
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Addition of Starting Material: O-Methyl-DL-Tyrosine (1.0 equivalent) is dissolved in a minimal

amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice

bath).

Causality: The slow, cooled addition is a crucial safety measure to control the highly

exothermic reaction between the acidic proton of the carboxylic acid and the hydride,

which produces hydrogen gas.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin

Layer Chromatography (TLC).

Causality: Heating to reflux ensures the reaction goes to completion. TLC is used to

confirm the consumption of the starting material.

Work-up and Quenching (Fieser method): The flask is cooled to 0 °C. The reaction is

cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x'

mL of 15% NaOH solution, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used

in grams.

Causality: This specific quenching procedure is a trusted method that precipitates the

aluminum salts as a granular solid, which is easily filtered. It is a much safer and more

efficient alternative to quenching with acid, which would generate large volumes of

hydrogen gas. This self-validating step ensures a manageable and safe work-up.

Extraction: The resulting slurry is stirred for 30 minutes, then the solids are removed by

filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl

acetate. The combined organic filtrates are collected.

Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography on

silica gel.
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Purification: Column chromatography using a mobile phase gradient of

dichloromethane/methanol is typically effective for separating the polar amino alcohol from

non-polar impurities.

Characterization: The identity and purity of the final product should be confirmed using

standard analytical techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals

would include aromatic protons, a methoxy singlet, and characteristic shifts for the CH-

NH₂, CH₂-OH, and benzylic CH₂ protons.

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 182.1 for [M+H]⁺).

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and

N-H stretches (~3300-3400 cm⁻¹) and C-O stretches (~1050-1150 cm⁻¹).

Relevance in Drug Discovery and Development
The Phenylpropanolamine Scaffold as a Privileged
Structure
The core structure of 2-Amino-3-(4-methoxyphenyl)propan-1-ol belongs to the

phenylpropanolamine class. This scaffold is considered a "privileged structure" in medicinal

chemistry because it can bind to a variety of biological targets, often with high affinity.

Modifications to the aromatic ring, the alkyl chain, and the amino group can produce a wide

array of compounds with diverse pharmacological activities, including use as sympathomimetic

agents, antidepressants, and anorectics.

Potential as a Chiral Building Block
As a chiral molecule, enantiomerically pure forms of 2-Amino-3-(4-methoxyphenyl)propan-1-
ol are highly valuable synthons. The primary amine and primary alcohol provide two distinct

points for chemical modification, allowing for its incorporation into more complex molecules. It

can be used in the synthesis of chiral ligands, catalysts, and as a key intermediate for

asymmetric drug synthesis.

Application in Prodrug Strategies
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The development of prodrugs is a key strategy to overcome undesirable pharmaceutical

properties of active drug molecules, such as poor bioavailability[4]. Amino acids and their

derivatives are excellent candidates for use as promoieties because they can leverage

endogenous amino acid transporters to improve absorption[4]. The amino and hydroxyl groups

of 2-Amino-3-(4-methoxyphenyl)propan-1-ol can be esterified or amidated with a parent

drug, potentially improving its solubility, permeability, and targeted delivery.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data

from structurally related amino alcohols, such as L-2-Amino-3-phenylpropan-1-ol, can be used

to establish prudent handling practices[5].

Hazard Assessment
Potential Hazards: Assumed to be corrosive or irritating to the skin, eyes, and respiratory

tract. May be harmful if swallowed[5].

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5].

Recommended Handling Procedures
Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-

resistant gloves (e.g., nitrile), and safety glasses or goggles[6].

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for

at least 15 minutes and seek medical attention[5]. If inhaled, move to fresh air. If ingested,

rinse mouth with water and do not induce vomiting[6].

Storage and Stability
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible substances.

Stability: Stable under recommended storage conditions.
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Conclusion
2-Amino-3-(4-methoxyphenyl)propan-1-ol is a compound of significant interest due to its

drug-like physicochemical properties and its versatile phenylpropanolamine scaffold. The

synthetic route via reduction of O-Methyl-DL-Tyrosine is efficient and relies on well-understood,

reliable chemical transformations. Its value as a chiral building block and its potential

application in prodrug design make it a compelling molecule for further investigation by

researchers in medicinal chemistry and drug development. Adherence to rigorous safety

protocols is essential when handling this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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